3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Catalog No.
S6625951
CAS No.
1360771-83-0
M.F
C9H8BF3O4
M. Wt
247.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboron...

CAS Number

1360771-83-0

Product Name

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

IUPAC Name

[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid

Molecular Formula

C9H8BF3O4

Molecular Weight

247.97 g/mol

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)10(15)16/h2-4,15-16H,1H3

InChI Key

ROFZHSUVDWCUHU-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group on a phenyl ring. Its chemical formula is C8H8BF3O3C_8H_8BF_3O_3, and it has a molecular weight of approximately 219.95 g/mol. The compound appears as a crystalline powder, typically white to off-white in color, with a melting point ranging from 157°C to 162°C .

This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in organic synthesis, particularly in coupling reactions.

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is primarily utilized in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. The trifluoromethyl group enhances the electrophilicity of the phenyl ring, facilitating nucleophilic attack during the reaction. The presence of the methoxycarbonyl group can also influence the reaction pathway and product distribution, making this compound valuable in synthesizing complex organic molecules .

The synthesis of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid typically involves several steps:

  • Formation of the Boronic Acid: Starting from a suitable phenolic precursor, the boronic acid functionality can be introduced via boronation reactions using boron reagents.
  • Introduction of Functional Groups: The trifluoromethyl group can be added using trifluoromethylation techniques, such as using trifluoromethyl iodide or other fluorinated reagents under specific conditions.
  • Methoxycarbonylation: The methoxycarbonyl group can be introduced through esterification or carbonylation reactions involving methanol or carbon monoxide under catalytic conditions.

These methods often require careful optimization to achieve high yields and purity of the desired product .

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid has several applications:

  • Organic Synthesis: It is widely used in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may find applications in developing new materials with specific electronic or optical properties.
  • Medicinal Chemistry: Potential use in drug development due to its ability to modify biological pathways via interactions with target proteins .

Interaction studies involving 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid primarily focus on its reactivity with various substrates in coupling reactions. Research indicates that the presence of both the methoxycarbonyl and trifluoromethyl groups significantly influences reaction kinetics and product selectivity. Further studies are needed to explore its interactions with biological targets and its potential implications in medicinal chemistry .

Several compounds share structural similarities with 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(Trifluoromethyl)phenylboronic acid1423-26-30.98
4-(Trifluoromethyl)phenylboronic acid128796-39-40.98
2-Trifluoromethylphenylboronic acid1423-27-40.94
3-Methyl-4-(trifluoromethyl)phenylboronic acid864759-67-10.94
4-Methyl-3-(trifluoromethyl)phenylboronic acid947533-94-00.94

These compounds exhibit similar reactivity patterns due to their boronic acid functionality but differ in their substituents, which can significantly affect their chemical behavior and applications .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

248.0467734 g/mol

Monoisotopic Mass

248.0467734 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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